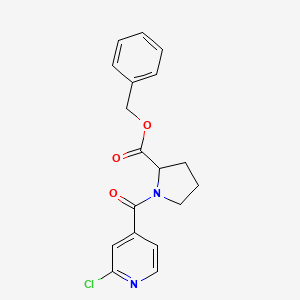

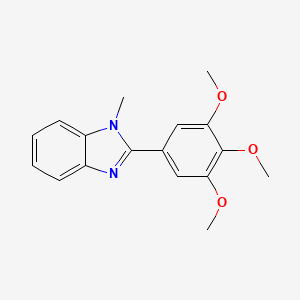

![molecular formula C18H11ClN2O B3015861 4-氯-5,6-二苯基呋喃[2,3-d]嘧啶 CAS No. 65148-07-4](/img/structure/B3015861.png)

4-氯-5,6-二苯基呋喃[2,3-d]嘧啶

概述

描述

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a chemical compound with the CAS Number: 65148-07-4 . It has a molecular weight of 306.75 . The IUPAC name for this compound is 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine .

Molecular Structure Analysis

The InChI code for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is 1S/C18H11ClN2O/c19-17-15-14 (12-7-3-1-4-8-12)16 (13-9-5-2-6-10-13)22-18 (15)21-11-20-17/h1-11H . This indicates the presence of 18 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

合成和抗菌活性

4-氯-5,6-二苯基呋喃[2,3-d]嘧啶参与了各种稠合嘧啶的合成,显示出显着的抗菌活性。例如,它与不同试剂的反应导致了呋喃[3,2-e]咪唑并[1,2-c]嘧啶和呋喃[2,3-d]嘧啶的产生,这些化合物已对其抗菌特性进行了测试(Bhuiyan 等人,2005)。

在非线性光学中的应用

该化合物在非线性光学 (NLO) 领域也很重要。涉及 4-氯-5,6-二苯基呋喃[2,3-d]嘧啶衍生物的研究显示出相当大的 NLO 特性,使其适用于光电高科技应用。这些发现得到了密度泛函理论 (DFT) 和时变 DFT (TDDFT) 计算的支持(Hussain 等人,2020)。

放射防护和抗肿瘤活性

4-氯-5,6-二苯基呋喃[2,3-d]嘧啶的各种衍生物已显示出有希望的放射防护和抗肿瘤活性。这些衍生物,包括含有噻吩[2,3-d]嘧啶部分的氨基酸和咪唑,被合成并测试了它们的生物活性,突出了它们在癌症治疗和辐射防护中的潜力(Alqasoumi 等人,2009)。

杂环化合物的开发

该化合物在各种杂环化合物的开发中也是不可或缺的。例如,它已被用于合成新的吡唑基呋喃嘧啶硫酮和三唑基呋喃嘧啶硫酮,为具有潜在药用应用的杂环化合物广泛库做出贡献(Abdel-Hamid 等人,2012)。

药用应用

在药物研究中,4-氯-5,6-二苯基呋喃[2,3-d]嘧啶及其衍生物因其抗肿瘤活性而被研究。例如,合成 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶,一种对某些类型癌具有显着活性的化合物,展示了这些衍生物在癌症治疗中的潜力(Grivsky 等人,1980)。

安全和危害

未来方向

Research on pyrimidines, including 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, is ongoing. Future directions may include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用机制

Target of Action

The primary target of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine interacts with its target, the serine/threonine-protein kinase, to induce cell cycle arrest and activate DNA repair mechanisms . This interaction results in the prevention of cell proliferation and the promotion of cell survival in the presence of DNA damage .

Biochemical Pathways

The compound affects the cell cycle regulation pathway and the DNA repair pathway . By inhibiting the serine/threonine-protein kinase, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . Concurrently, it activates mechanisms for DNA repair, thereby preventing the propagation of DNA damage .

Result of Action

The molecular and cellular effects of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine’s action include the induction of cell cycle arrest and the activation of DNA repair mechanisms . These effects can lead to the prevention of cell proliferation and the enhancement of cell survival in the presence of DNA damage .

Action Environment

The action, efficacy, and stability of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity conditions . It is also important to note that the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

属性

IUPAC Name |

4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCDERJEEHCRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C2C(=NC=N3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

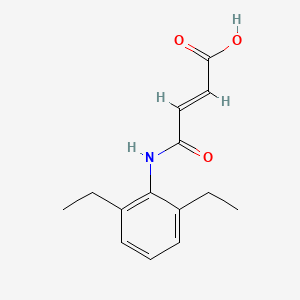

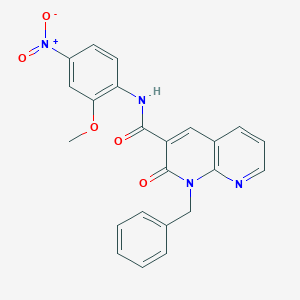

![N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3015780.png)

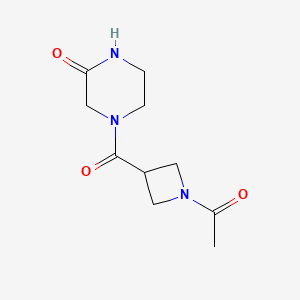

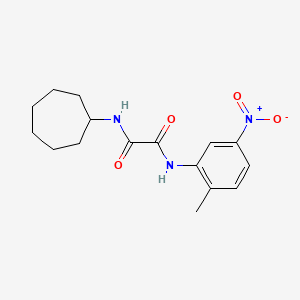

![4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015781.png)

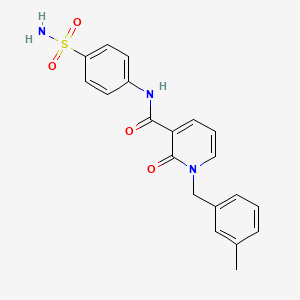

![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)

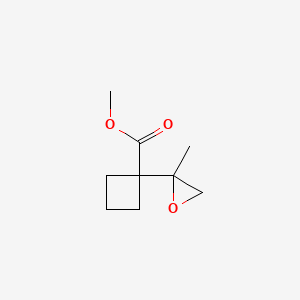

![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)

![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)